KT185

Description

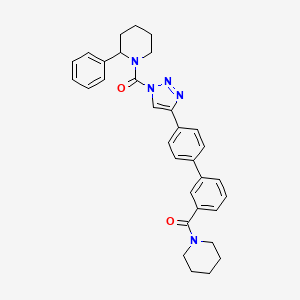

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-[4-[1-(2-phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O2/c38-31(35-19-6-2-7-20-35)28-13-9-12-27(22-28)24-15-17-25(18-16-24)29-23-37(34-33-29)32(39)36-21-8-5-14-30(36)26-10-3-1-4-11-26/h1,3-4,9-13,15-18,22-23,30H,2,5-8,14,19-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQNTNACVSWXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KT185 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of KT185, a Potent and Selective ABHD6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and orally bioavailable irreversible inhibitor of α/β-hydrolase domain containing 6 (ABHD6). This technical guide delineates the mechanism of action of this compound, its impact on the endocannabinoid signaling pathway, and the experimental methodologies used for its characterization. Quantitative data are presented to facilitate comparison, and key pathways and workflows are visualized to provide a comprehensive understanding for researchers in drug development.

Introduction to ABHD6 and its Role in Endocannabinoid Signaling

α/β-hydrolase domain containing 6 (ABHD6) is a transmembrane serine hydrolase that plays a crucial role in the regulation of the endocannabinoid system.[1][2] The endocannabinoid system, a key neuromodulatory pathway, is involved in a wide array of physiological processes. A primary function of ABHD6 is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), an endogenous lipid messenger that activates cannabinoid receptors CB1 and CB2.[1][2][3] By degrading 2-AG, ABHD6 terminates its signaling. ABHD6 is strategically located on the postsynaptic neuronal membrane, allowing it to modulate the levels of 2-AG available to act on presynaptic CB1 receptors in a retrograde signaling fashion.[4] Inhibition of ABHD6 leads to an accumulation of 2-AG, thereby enhancing cannabinoid receptor signaling. This makes ABHD6 an attractive therapeutic target for various neurological and inflammatory conditions.[3]

This compound: A Piperidyl-1,2,3-Triazole Urea-Based Inhibitor

This compound belongs to a class of piperidyl-1,2,3-triazole urea-based irreversible inhibitors designed for high potency and selectivity against ABHD6.[1][5][6] Its development was part of a broader effort to create chemical probes to study the physiological functions of ABHD6.[1][2] this compound is characterized by its oral bioavailability and its ability to inhibit ABHD6 in vivo, displaying excellent selectivity against other serine hydrolases in both the brain and liver.[1][2]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the irreversible inhibition of the enzymatic activity of ABHD6. As a serine hydrolase inhibitor, this compound likely forms a covalent bond with the catalytic serine residue in the active site of ABHD6, rendering the enzyme inactive. This inactivation prevents the hydrolysis of 2-AG to arachidonic acid and glycerol. The resulting accumulation of 2-AG leads to enhanced activation of cannabinoid receptors, thereby potentiating endocannabinoid signaling.

Signaling Pathway

The inhibition of ABHD6 by this compound directly impacts the endocannabinoid signaling pathway as depicted in the diagram below.

Caption: Signaling pathway illustrating the role of ABHD6 and its inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound and related compounds were determined through in vitro and in situ assays.[5][6]

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | ABHD6 | In situ (Neuro-2a cells) | 0.21 | [5][6] |

| KT182 | ABHD6 | In vitro | 1.7 | [5][6] |

| ABHD6 | In situ (Neuro-2a cells) | 0.24 | [5][6] | |

| KT203 | ABHD6 | In vitro | 0.82 | [5][6] |

| ABHD6 | In situ (Neuro-2a cells) | 0.31 | [5][6] |

Experimental Protocols

The characterization of this compound involved several key experimental procedures, primarily centered around activity-based protein profiling (ABPP).

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors within a complex proteome.

Experimental Workflow for ABPP:

Caption: General experimental workflow for activity-based protein profiling (ABPP).

Protocol for In Vitro ABHD6 Inhibition Assay:

-

Mouse brain membrane proteome is pre-incubated with varying concentrations of the test compound (e.g., this compound) or DMSO as a vehicle control for 30 minutes at 37°C.

-

A fluorescently-tagged activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), which reacts with the active site of serine hydrolases, is added to the mixture.

-

The labeling reaction is allowed to proceed for a specific duration.

-

The reaction is quenched, and the proteins are separated by SDS-PAGE.

-

The gel is scanned for fluorescence to visualize the probe-labeled enzymes.

-

The intensity of the band corresponding to ABHD6 is quantified to determine the extent of inhibition at each compound concentration, from which the IC50 value is calculated.

Protocol for In Situ ABHD6 Inhibition Assay:

-

Live cells (e.g., Neuro-2a cells) are treated with different concentrations of the test inhibitor for a defined period.

-

The cells are then lysed, and the proteome is harvested.

-

The lysates are subsequently labeled with an activity-based probe.

-

The remaining steps of protein separation, visualization, and quantification are performed as in the in vitro assay.

In Vivo Selectivity Profiling

To assess the in vivo activity and selectivity of this compound, the compound was administered to mice.

Protocol for In Vivo Studies:

-

Mice are treated with this compound (e.g., via oral gavage) or a vehicle control.

-

After a specified time, tissues of interest (e.g., brain, liver) are collected.

-

Proteomes are prepared from these tissues.

-

The activity of serine hydrolases in these proteomes is assessed using ABPP as described above to determine the extent of ABHD6 inhibition and any off-target effects.

Logical Relationship of this compound's Mechanism

The following diagram illustrates the logical progression from the administration of this compound to its ultimate effect on neurotransmission.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of ABHD6. Its mechanism of action involves the direct inactivation of ABHD6, leading to an accumulation of the endocannabinoid 2-AG and subsequent enhancement of cannabinoid receptor signaling. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals interested in targeting the endocannabinoid system through the inhibition of ABHD6. The availability of orally active and selective inhibitors like this compound is invaluable for further elucidating the therapeutic potential of this target.

References

- 1. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]

- 4. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KT-185: A Potent and Selective ABHD6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KT-185 is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme alpha/beta-hydrolase domain containing 6 (ABHD6).[1] As a key regulator of the endocannabinoid system, ABHD6 is responsible for the hydrolysis of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling lipid.[1][2] By inhibiting ABHD6, KT-185 elevates the levels of 2-AG, thereby modulating cannabinoid receptor signaling and other downstream pathways. This targeted mode of action positions KT-185 as a valuable chemical probe for studying the physiological and pathophysiological roles of ABHD6 and as a potential therapeutic agent for a range of disorders, including metabolic and neurological conditions.[2] This guide provides a comprehensive overview of the technical details of KT-185, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Core Concepts: Mechanism of Action

KT-185 exerts its effects by irreversibly binding to the active site of the ABHD6 enzyme, thereby preventing the hydrolysis of its primary substrate, 2-AG.[3] ABHD6 is a serine hydrolase, and KT-185 acts as a covalent inhibitor, forming a stable adduct with the catalytic serine residue within the enzyme's active site. This inactivation of ABHD6 leads to an accumulation of 2-AG in various tissues, including the brain.[3] The elevated 2-AG levels, in turn, enhance the activation of cannabinoid receptors, primarily CB1 and CB2, leading to a cascade of downstream signaling events.[2]

Quantitative Data

The potency and selectivity of KT-185 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.21 nM | Neuro2A cells | [4] |

| Enzyme | IC50 (nM) | Selectivity vs. ABHD6 | Reference |

| ABHD6 | 0.21 | - | [4] |

| MAGL | >10,000 | >47,600-fold | [3] |

| FAAH | >10,000 | >47,600-fold | [3] |

| Route of Administration | Dose | Effect | Animal Model | Reference |

| Intraperitoneal (i.p.) | 40 mg/kg | Complete inactivation of brain ABHD6 | Mouse | [5] |

Signaling Pathways and Experimental Workflows

The inhibition of ABHD6 by KT-185 initiates a series of signaling events primarily through the potentiation of 2-AG signaling. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for evaluating ABHD6 inhibitors.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for In Vivo Target Engagement

This protocol is adapted from methodologies used to assess the in vivo selectivity and target engagement of serine hydrolase inhibitors.

Objective: To determine the in vivo potency and selectivity of KT-185 for ABHD6 in mouse brain tissue.

Materials:

-

KT-185

-

Male C57BL/6 mice

-

Vehicle (e.g., 18:1:1 saline:Emulphor:ethanol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dounce homogenizer

-

Ultracentrifuge

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Animal Dosing: Administer KT-185 intraperitoneally (i.p.) to mice at various doses (e.g., 1, 5, 10, 20, 40 mg/kg) or vehicle control.

-

Tissue Harvest: After a predetermined time (e.g., 4 hours), euthanize the mice and immediately harvest the brains.

-

Proteome Preparation:

-

Homogenize brain tissue in cold PBS using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes to remove debris.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 45 minutes.

-

Resuspend the membrane pellet in PBS and determine the protein concentration.

-

-

Probe Labeling:

-

Incubate a portion of the membrane proteome (e.g., 50 µg) with a fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine at 1 µM) for 30 minutes at 37°C. This probe will covalently label the active site of serine hydrolases that were not inhibited by KT-185.

-

-

SDS-PAGE Analysis:

-

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Visualization and Analysis:

-

Visualize the labeled proteins using a fluorescence gel scanner.

-

The intensity of the fluorescent band corresponding to ABHD6 (and other serine hydrolases) will be inversely proportional to the in vivo inhibitory activity of KT-185. A reduction in fluorescence indicates successful target engagement.

-

Compare the band intensities across different doses of KT-185 to determine the dose-dependent inhibition of ABHD6 and assess off-target effects on other serine hydrolases.

-

In Vitro Fluorogenic Assay for ABHD6 Inhibition

This protocol describes a common method for determining the in vitro potency (IC50) of an inhibitor against ABHD6.

Objective: To determine the IC50 value of KT-185 for ABHD6.

Materials:

-

KT-185

-

Source of active ABHD6 (e.g., lysate from HEK293 cells overexpressing ABHD6 or purified recombinant ABHD6)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)

-

Fluorogenic substrate for ABHD6 (e.g., a substrate that releases a fluorescent product upon hydrolysis)

-

96-well microplate (black, clear bottom)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of KT-185 in DMSO.

-

Enzyme Preparation: Dilute the ABHD6 enzyme source to an appropriate concentration in the assay buffer.

-

Incubation:

-

In a 96-well plate, add a small volume of the diluted KT-185 or DMSO (for control wells) to each well.

-

Add the diluted ABHD6 enzyme to each well and incubate for a specific period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of KT-185.

-

Conclusion

KT-185 is a highly potent and selective inhibitor of ABHD6, offering a valuable tool for the scientific community to explore the intricacies of the endocannabinoid system and the specific roles of 2-AG signaling. Its favorable pharmacological properties, including oral bioavailability and brain penetrance, make it a promising candidate for further investigation in preclinical models of disease. The data and protocols presented in this guide are intended to facilitate the effective use of KT-185 in research and drug development endeavors.

References

- 1. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KT185 in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of KT185, a potent and selective inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6). By inhibiting ABHD6, this compound modulates the endocannabinoid system, primarily by increasing the levels of the endogenous cannabinoid 2-arachidonoyl glycerol (2-AG). This guide details the mechanism of action of this compound, its biochemical activity, and its effects on endocannabinoid signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of modulating the endocannabinoid system.

Introduction to the Endocannabinoid System and ABHD6

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a wide array of physiological processes. These include, but are not limited to, neurotransmission, inflammation, pain perception, and metabolism. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands, the endocannabinoids (such as anandamide and 2-arachidonoyl glycerol or 2-AG), and the enzymes responsible for their synthesis and degradation.

α/β-Hydrolase domain-containing protein 6 (ABHD6) is a transmembrane serine hydrolase that has been identified as a key enzyme in the degradation of the endocannabinoid 2-AG. Unlike monoacylglycerol lipase (MAGL), which is the primary enzyme responsible for 2-AG hydrolysis in the presynaptic terminal, ABHD6 is predominantly located in the postsynaptic neuron. This distinct localization suggests that ABHD6 plays a specific role in regulating the spatial and temporal dynamics of 2-AG signaling at the postsynaptic level. By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling, thereby modulating the activation of cannabinoid receptors.

This compound: A Selective ABHD6 Inhibitor

This compound is a synthetic, small-molecule inhibitor that demonstrates high potency and selectivity for ABHD6. Its inhibitory action on ABHD6 leads to an accumulation of 2-AG in specific cellular compartments, thereby amplifying and prolonging the signaling of this endocannabinoid.

Biochemical Activity and Potency

This compound has been characterized as a potent inhibitor of ABHD6. The inhibitory activity of this compound has been quantified using various biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.

| Assay Type | Target | Cell/Tissue Type | IC50 (nM) | Reference |

| Competitive Activity-Based Protein Profiling | ABHD6 | Neuro2A cell membranes | 0.21 | [1] |

| 2-AG Hydrolysis Assay | Recombinant mouse ABHD6 | HEK293T cells | 13.6 | [1] |

Table 1: In Vitro Potency of this compound Against ABHD6

Selectivity Profile

A critical aspect of a chemical probe or potential therapeutic agent is its selectivity for the intended target over other related proteins. This compound has been shown to be highly selective for ABHD6 over other serine hydrolases, including MAGL and fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide. This selectivity is crucial for dissecting the specific roles of ABHD6 in the endocannabinoid system without the confounding effects of inhibiting other key enzymes.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of ABHD6, which in turn modulates the endocannabinoid signaling pathway.

Inhibition of 2-AG Hydrolysis

This compound binds to the active site of the ABHD6 enzyme, preventing it from hydrolyzing its primary substrate, 2-AG. This leads to an increase in the local concentration of 2-AG in the postsynaptic neuron.

Enhancement of Endocannabinoid Signaling

The elevated levels of 2-AG resulting from ABHD6 inhibition by this compound lead to enhanced activation of cannabinoid receptors, primarily CB1 receptors, which are abundant in the central nervous system. This enhanced signaling can have various downstream effects on neuronal function.

Caption: Mechanism of this compound Action in the Synapse.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the primary literature introducing this compound provides an overview of the methods used, it often lacks the granular, step-by-step detail required for direct implementation. The following sections outline the general principles of the key assays used to characterize this compound.

Note: Specific, detailed, step-by-step protocols for the application of these assays to this compound are not available in the public domain at the time of this writing. Researchers should refer to the original publications and adapt generalized protocols from specialized labs, such as the Cravatt Laboratory at The Scripps Research Institute, for their specific experimental needs.

Competitive Activity-Based Protein Profiling (ABPP)

Principle: This technique is used to assess the potency and selectivity of an inhibitor across a complex proteome. It involves the competition between the inhibitor (this compound) and a broad-spectrum activity-based probe for binding to the active site of serine hydrolases.

General Workflow:

-

Proteome Preparation: Isolate protein lysates (e.g., from Neuro2A cell membranes) in an appropriate buffer.

-

Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound for a defined period to allow for target engagement.

-

Probe Labeling: Add a fluorescently tagged, broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe) to the mixture. The probe will label the active sites of serine hydrolases that are not occupied by the inhibitor.

-

SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence gel scanner.

-

Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the target enzyme (ABHD6). A decrease in fluorescence intensity with increasing inhibitor concentration indicates target inhibition. IC50 values are calculated from the resulting dose-response curves.

Caption: General Workflow for Competitive ABPP.

2-AG Hydrolysis Assay

Principle: This assay directly measures the enzymatic activity of ABHD6 by quantifying the hydrolysis of its substrate, 2-AG. The inhibitory effect of this compound is determined by its ability to reduce the rate of 2-AG breakdown.

General Workflow:

-

Enzyme Source: Utilize a source of ABHD6, such as membrane preparations from HEK293T cells overexpressing recombinant mouse ABHD6.

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound.

-

Substrate Addition: Initiate the enzymatic reaction by adding a known concentration of 2-AG.

-

Reaction Quenching: After a specific incubation time, stop the reaction, typically by adding an organic solvent.

-

Lipid Extraction and Analysis: Extract the lipids from the reaction mixture and quantify the remaining 2-AG and/or the product, arachidonic acid, using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of 2-AG hydrolysis at each inhibitor concentration and determine the IC50 value.

Caption: General Workflow for 2-AG Hydrolysis Assay.

In Vivo Studies

General Considerations for In Vivo Administration:

-

Vehicle: The choice of vehicle for dissolving and administering a compound is critical for its bioavailability and to avoid confounding effects. The specific vehicle used for this compound in published studies is not consistently detailed. Common vehicles for hydrophobic compounds include solutions containing Tween 80, DMSO, and saline.

-

Dosing Regimen: The dose, frequency, and duration of administration depend on the pharmacokinetic and pharmacodynamic properties of the compound and the specific research question.

-

Assessment of Downstream Effects: Following administration, various endpoints can be measured to assess the biological effects of this compound. These can include:

-

Target Engagement: Measuring the inhibition of ABHD6 activity in tissues of interest (e.g., brain, liver) using ex vivo competitive ABPP.

-

Pharmacodynamic Readouts: Quantifying the levels of 2-AG and other endocannabinoids in tissues using LC-MS.

-

Behavioral Assays: Assessing changes in pain perception, anxiety, or other behaviors known to be modulated by the endocannabinoid system.

-

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound. This suggests that this compound is currently a research tool and has not progressed into human clinical development.

Conclusion

This compound is a valuable chemical probe for studying the role of ABHD6 in the endocannabinoid system. Its high potency and selectivity make it a powerful tool for elucidating the specific functions of postsynaptic 2-AG signaling in health and disease. While detailed experimental protocols for its use are not widely published, the general principles of the assays used for its characterization are well-established. Further research utilizing this compound and similar compounds will likely provide deeper insights into the therapeutic potential of targeting ABHD6 for a range of neurological and metabolic disorders.

References

The Role of α/β-Hydrolase Domain-Containing 6 (ABHD6) in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α/β-hydrolase domain-containing 6 (ABHD6) is a serine hydrolase that has emerged as a significant modulator of neurological function and a promising therapeutic target for a range of neurological disorders. Primarily recognized for its role in the endocannabinoid system (ECS), ABHD6 is a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Beyond its influence on endocannabinoid signaling, ABHD6 has been implicated in other crucial neuronal processes, including the trafficking of AMPA receptors, neuroinflammation, and energy metabolism.[2][3] This technical guide provides an in-depth overview of the function of ABHD6 in the central nervous system, its involvement in various neurological pathologies, and detailed methodologies for its study, aimed at facilitating further research and drug development in this area.

Core Functions of ABHD6 in the Central Nervous System

ABHD6 is an integral membrane protein with its active site facing the cytoplasm, positioning it to regulate intracellular signaling cascades.[4] While it accounts for a smaller portion of total brain 2-AG hydrolysis compared to monoacylglycerol lipase (MAGL), its specific subcellular localization allows it to fine-tune distinct pools of 2-AG, thereby modulating synaptic transmission and neuronal function without the profound systemic effects observed with MAGL inhibition.[4][5][6]

Regulation of the Endocannabinoid System

The primary and most studied function of ABHD6 is the hydrolysis of 2-AG into arachidonic acid and glycerol, thereby terminating its signaling.[2][3] 2-AG is a critical retrograde messenger that activates presynaptic cannabinoid type 1 (CB1) receptors, leading to the suppression of neurotransmitter release. By controlling 2-AG levels, ABHD6 plays a crucial role in synaptic plasticity, including long-term depression (LTD).[5] Inhibition of ABHD6 leads to an activity-dependent accumulation of 2-AG, enhancing CB1 receptor-mediated signaling.[5]

Endocannabinoid-Independent Functions

Recent evidence has unveiled functions of ABHD6 that are independent of its enzymatic activity on 2-AG. ABHD6 is a component of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) complex and can regulate its trafficking to the postsynaptic membrane.[2] This suggests a role for ABHD6 in modulating excitatory synaptic transmission and plasticity through a mechanism distinct from the endocannabinoid system. Additionally, some studies suggest that the antiepileptic effects of ABHD6 inhibition may be mediated through increased GABA-A receptor activity, independent of CB1 or CB2 receptor activation.[2]

ABHD6 in Neurological Disorders

Dysregulation of ABHD6 activity has been implicated in the pathophysiology of several neurological disorders, making it an attractive target for therapeutic intervention.

Epilepsy and Seizure Disorders

Pharmacological inhibition of ABHD6 has demonstrated antiepileptic effects in preclinical models of both chemically-induced and spontaneous seizures.[2][7] The ABHD6 inhibitor WWL123 has been shown to significantly reduce the frequency and severity of seizures in mice.[2][7][8] This effect is thought to be mediated, at least in part, by an enhancement of GABAergic inhibition, potentially through an allosteric modulation of GABA-A receptors by elevated 2-AG or other lipids.[2]

Multiple Sclerosis and Neuroinflammation

In animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), inhibition of ABHD6 has been shown to ameliorate clinical symptoms.[2] This is associated with a reduction in neuroinflammation, including decreased production of pro-inflammatory cytokines and reduced infiltration of immune cells into the central nervous system.[6] The therapeutic effects in EAE appear to be at least partially dependent on CB2 receptor activation on immune cells.[9] However, the utility of ABHD6 as a drug target for MS remains a subject of ongoing research, with some studies showing only modest therapeutic effects.[2]

Traumatic Brain Injury (TBI)

Following traumatic brain injury, there is an elevation of 2-AG, which is thought to be a neuroprotective response. However, this increase is transient due to rapid hydrolysis.[10] Inhibition of ABHD6 with compounds like WWL70 has been shown to improve motor coordination, reduce lesion volume, and decrease neurodegeneration in mouse models of TBI.[10] These beneficial effects are associated with anti-inflammatory actions and the promotion of a pro-resolving microglial phenotype.[10]

Alzheimer's Disease

The role of ABHD6 in Alzheimer's disease is an emerging area of research. Given the known dysregulation of the endocannabinoid system and neuroinflammation in Alzheimer's pathology, ABHD6 presents a potential therapeutic target. Further investigation is needed to fully elucidate its contribution to the disease process.

Neuropathic Pain

ABHD6 inhibition has also shown promise in models of neuropathic pain. The inhibitor WWL70 was found to significantly reduce thermal hyperalgesia and mechanical allodynia in mice with chronic constriction injury.[9] This analgesic effect appears to be independent of CB1 and CB2 receptor activation, suggesting the involvement of other signaling pathways.[9]

Quantitative Data on ABHD6

ABHD6 Expression and Activity in the Brain

| Brain Region | Relative mRNA Expression (Human)[11] | Relative Enzyme Activity (Mouse)[12] |

| Cerebral Cortex | High | High |

| Hippocampus | High | High |

| Striatum | Medium | High |

| Cerebellum | High | High |

| Thalamus | High | Not Reported |

| Amygdala | Medium | Not Reported |

Data are presented as relative levels. For specific nTPM values, please refer to the source.

Potency and Efficacy of ABHD6 Inhibitors

| Inhibitor | Target | IC50 | In Vivo Efficacy | Neurological Disorder Model | Reference |

| WWL70 | ABHD6 | ~50% inhibition of [3H]-2-AG hydrolysis in neuronal culture homogenates | Improved motor coordination and working memory | Traumatic Brain Injury (mouse) | [13] |

| WWL123 | ABHD6 | 0.43 µM | Reduced seizure frequency and severity | Epilepsy (PTZ-induced and R6/2 mouse models) | [7][8][14][15] |

| KT182 | ABHD6 | ~1 nM (in situ) | Near-complete blockade of ABHD6 in the brain at 1 mg/kg | Not specified in this context | [16][17][18][19] |

| KT203 | ABHD6 (peripherally restricted) | ~0.82 nM | Systemic and peripherally restricted activity | Not specified in this context | [17][18][19] |

Experimental Protocols

ABHD6 Activity Assay

This protocol is adapted from a method utilizing the hydrolysis of 2-arachidonoylglycerol and quantification of released free fatty acids.[20]

Materials:

-

Purified ABHD6 or cell/tissue homogenates

-

2-arachidonoylglycerol (2-AG) substrate

-

Assay buffer (e.g., pH 8.0)

-

Chloroform/methanol (2:1) with 1% acetic acid

-

1% Triton X-100

-

Free fatty acid quantification kit

Procedure:

-

Prepare the lipid substrate (2 mM 2-AG) in the assay buffer.

-

Incubate 10 µl of the enzyme source (purified ABHD6 or homogenate) with 40 µl of the lipid substrate at 37°C for a specified time.

-

Terminate the reaction by adding 0.25 ml of chloroform/methanol (2:1) with 1% acetic acid.

-

Vortex the mixture to separate the phases.

-

Collect the organic phase containing the free fatty acids and dry it.

-

Redissolve the lipid pellet in 1% Triton X-100.

-

Quantify the released free fatty acids using a commercial kit according to the manufacturer's instructions.

Animal Models for Studying ABHD6 Function

This protocol is based on established methods for inducing chemical kindling in mice.[10][21][22][23][24]

Materials:

-

Pentylenetetrazole (PTZ) solution (e.g., 35-50 mg/kg in saline)

-

Experimental animals (e.g., C57BL/6 mice)

-

Observation chamber

-

Seizure scoring scale (e.g., modified Racine scale)

Procedure:

-

Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to the mice every other day.

-

Immediately after each injection, place the mouse in an observation chamber and record its behavior for at least 30 minutes.

-

Score the seizure severity using a standardized scale (e.g., 0: no response; 1: facial and ear twitching; 2: myoclonic jerks; 3: clonic seizures with upright posture; 4: tonic-clonic seizures with loss of posture; 5: death).[21]

-

To test the efficacy of an ABHD6 inhibitor, administer the compound at a predetermined time before each PTZ injection.

-

Compare seizure scores and latency to different seizure stages between the vehicle- and inhibitor-treated groups.

This protocol is a generalized procedure based on common CCI methodologies.[9][25][26][27][28]

Materials:

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Pneumatic impactor device

-

Surgical instruments for craniotomy

Procedure:

-

Anesthetize the mouse and secure its head in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

-

Position the impactor tip perpendicular to the dural surface.

-

Induce the injury by releasing the impactor at a defined velocity (e.g., 3 m/s) to a specific depth (e.g., 1 mm).[28]

-

Suture the incision and allow the animal to recover.

-

Administer the ABHD6 inhibitor according to the experimental design (e.g., daily post-injury).

-

Assess neurological deficits (e.g., motor function, memory) and perform histological analysis of the brain tissue at specified time points.

This protocol is based on the induction of EAE in C57BL/6 mice using MOG35-55 peptide.[1][29][30][31][32]

Materials:

-

Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTx)

-

Experimental animals (e.g., female C57BL/6 mice, 9-13 weeks old)

-

Clinical scoring scale for EAE

Procedure:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

On day 0 and day 2, administer PTx intraperitoneally.

-

Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.

-

Score the clinical severity on a scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).

-

For therapeutic studies, begin administration of the ABHD6 inhibitor at the onset of clinical signs.

-

Compare the clinical scores and disease progression between treated and control groups.

Analysis of AMPA Receptor Surface Expression

This protocol utilizes surface biotinylation followed by Western blotting.[33][34][35][36][37]

Materials:

-

Primary neuronal cultures or acute brain slices

-

Sulfo-NHS-SS-Biotin

-

Lysis buffer

-

Streptavidin-agarose beads

-

Antibodies against AMPA receptor subunits (e.g., GluA1, GluA2)

-

Western blotting reagents and equipment

Procedure:

-

Treat neuronal cultures or brain slices with the experimental compounds (e.g., ABHD6 inhibitor).

-

Incubate the samples with Sulfo-NHS-SS-Biotin on ice to label surface proteins.

-

Quench the biotinylation reaction and lyse the cells/tissue.

-

Incubate the lysates with streptavidin-agarose beads to pull down biotinylated (surface) proteins.

-

Elute the captured proteins from the beads.

-

Separate the proteins by SDS-PAGE and perform Western blotting using antibodies against specific AMPA receptor subunits.

-

Quantify the band intensities to determine changes in the surface expression of AMPA receptors.

Signaling Pathways and Experimental Workflows

ABHD6 in Endocannabinoid Signaling at the Synapse

Caption: ABHD6 hydrolyzes 2-AG at the postsynaptic terminal, regulating retrograde signaling.

ABHD6 and AMPA Receptor Trafficking

Caption: ABHD6 negatively regulates the surface expression of AMPA receptors.

Experimental Workflow for Assessing ABHD6 Inhibitor Efficacy in a Seizure Model

Caption: Workflow for testing ABHD6 inhibitors in a mouse model of epilepsy.

Future Directions and Conclusion

ABHD6 represents a multifaceted target for the development of novel therapeutics for a variety of neurological disorders. Its role as a fine-tuner of the endocannabinoid system, coupled with its emerging functions in AMPA receptor trafficking and neuroinflammation, provides multiple avenues for intervention. Future research should focus on:

-

Developing more selective and potent ABHD6 inhibitors: This will be crucial for dissecting its specific roles and for advancing therapeutic candidates with minimal off-target effects.

-

Elucidating the interplay between ABHD6's endocannabinoid-dependent and -independent functions: Understanding how these different mechanisms contribute to its effects in various disease states will be key to optimizing therapeutic strategies.

-

Translating preclinical findings to clinical applications: Rigorous clinical trials will be necessary to validate the therapeutic potential of targeting ABHD6 in human neurological disorders.

References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Frontiers | A Modified Controlled Cortical Impact Technique to Model Mild Traumatic Brain Injury Mechanics in Mice [frontiersin.org]

- 10. Journal of Harran University Medical Faculty » Submission » A New View of The Racine Scoring System in The Pentylenetetrazol Epilepsy Model [dergipark.org.tr]

- 11. Brain tissue expression of ABHD6 - Summary - The Human Protein Atlas [v22.proteinatlas.org]

- 12. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. ABHD6 blockade exerts antiepileptic activity in PTZ-induced seizures and in spontaneous seizures in R6/2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. apexbt.com [apexbt.com]

- 17. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. α/β Hydrolase Domain-containing 6 (ABHD6) Degrades the Late Endosomal/Lysosomal Lipid Bis(monoacylglycero)phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Controlled cortical impact TBI model [bio-protocol.org]

- 26. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]

- 27. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 30. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 33. A novel method for monitoring the cell surface expression of heteromeric protein complexes in dispersed neurons and acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

Discovery and Synthesis of KT185: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK)

Disclaimer: The following technical guide is a hypothetical case study. As of the latest literature review, "KT185" is not a publicly recognized compound. The data, synthesis, and pathways described herein are representative examples constructed for illustrative purposes, modeled on known principles of drug discovery for Bruton's Tyrosine Kinase (BTK) inhibitors.

This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, a novel, potent, and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This guide is intended for researchers, scientists, and drug development professionals interested in the technical details of modern kinase inhibitor development.

Introduction and Rationale

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling component of the B-cell receptor (BCR) pathway. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. The development of covalent inhibitors that form a specific bond with a non-catalytic cysteine residue (Cys481) in the BTK active site has proven to be a highly effective therapeutic strategy. This compound was developed to be a next-generation covalent BTK inhibitor with a superior selectivity profile and optimized pharmacokinetic properties to minimize off-target effects and improve clinical outcomes.

Discovery Workflow

The discovery of this compound was a systematic process that began with a high-throughput screening campaign and progressed through rigorous lead optimization. The overall workflow is depicted below.

Biological Activity and Selectivity

This compound demonstrates potent inhibition of BTK in both biochemical and cellular assays. Its selectivity was profiled against a panel of related kinases to ensure minimal off-target activity, particularly against other TEC family kinases (e.g., ITK, TEC) and EGFR, which share a homologous cysteine residue.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC₅₀ (nM) |

| BTK (Wild-Type) | Biochemical | 0.8 |

| BTK (C481S) | Biochemical | > 5,000 |

| RAMOS Cells (pBTK) | Cellular | 2.5 |

| ITK | Biochemical | 85 |

| TEC | Biochemical | 120 |

| EGFR | Biochemical | > 10,000 |

| JAK3 | Biochemical | > 10,000 |

Table 2: Preclinical Pharmacokinetic Profile of this compound (Mouse)

| Parameter | Unit | Value |

| Route of Administration | - | Oral (PO) |

| Bioavailability (F%) | % | 75 |

| Tₘₐₓ | hours | 1.5 |

| Cₘₐₓ | ng/mL | 850 |

| Half-life (t₁/₂) | hours | 4.2 |

| Plasma Protein Binding | % | 99.2 |

Mechanism of Action: BTK Signaling Pathway

This compound exerts its therapeutic effect by irreversibly inhibiting BTK, thereby blocking downstream signaling required for B-cell proliferation and survival. The diagram below illustrates the BTK signaling cascade and the point of inhibition by this compound.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, culminating in the formation of the key covalent warhead. The following is a representative synthetic scheme.

Scheme 1: Synthesis of this compound

A key step in the synthesis involves a Suzuki cross-coupling reaction to form the biaryl core, followed by the introduction of the acrylamide group, which serves as the Michael acceptor for the covalent interaction with Cys481 of BTK.

Experimental Protocols

-

Reagents : Recombinant human BTK enzyme, LanthaScreen™ Eu-anti-GST antibody, GFP-tagged substrate, ATP, and test compound (this compound).

-

Procedure :

-

A solution of BTK enzyme is incubated with serially diluted this compound (or DMSO control) in an assay buffer for 60 minutes at room temperature to allow for covalent bond formation.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the GFP-substrate.

-

The reaction is allowed to proceed for 1 hour at room temperature.

-

The reaction is stopped by the addition of a TR-FRET EDTA detection solution containing the Eu-anti-GST antibody.

-

After a 30-minute incubation, the plate is read on a TR-FRET compatible plate reader, and the IC₅₀ values are calculated from the resulting dose-response curves.

-

-

Cell Line : RAMOS human Burkitt's lymphoma cell line.

-

Procedure :

-

RAMOS cells are seeded in 96-well plates and starved for 2 hours.

-

Cells are pre-incubated with serially diluted this compound for 1 hour.

-

B-cell receptor signaling is stimulated by the addition of anti-IgM antibody for 10 minutes.

-

Cells are immediately lysed, and the phosphorylation of BTK at Tyr223 is quantified using an AlphaLISA® SureFire® Ultra™ assay kit.

-

IC₅₀ values are determined by plotting the inhibition of pBTK signal against the concentration of this compound.

-

-

Setup : A reaction vessel is charged with the aryl bromide starting material (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Reaction : The vessel is evacuated and backfilled with nitrogen three times. A degassed mixture of 1,4-dioxane and water (4:1) is added.

-

Heating : The reaction mixture is heated to 90 °C and stirred for 12 hours, with reaction progress monitored by TLC or LC-MS.

-

Workup : Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

Purification : The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired biaryl intermediate.

Conclusion

This compound is a potent, selective, and orally bioavailable covalent inhibitor of BTK. Its well-defined mechanism of action, favorable selectivity profile, and robust preclinical data package establish it as a promising candidate for further development in the treatment of B-cell malignancies and autoimmune disorders. The synthetic route is scalable and robust, allowing for the production of material for advanced preclinical and clinical studies.

The Therapeutic Potential of ABHD6 Inhibition with KT185: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the alpha/beta-hydrolase domain-containing 6 (ABHD6) enzyme as a therapeutic target. It focuses on the mechanism of action of ABHD6 inhibition and the potential of specific inhibitors like KT185 in treating a range of pathological conditions. The guide synthesizes findings from preclinical studies, details relevant experimental methodologies, and visualizes key pathways and workflows.

Introduction: Targeting the Endocannabinoid System via ABHD6

The endocannabinoid system (ECS) is a crucial lipid signaling network that modulates numerous physiological processes, including neurotransmission, inflammation, and metabolism.[1][2] Its primary mediators are endogenous cannabinoids (eCBs), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for eCB synthesis and degradation.[2] 2-arachidonoylglycerol (2-AG) is the most abundant eCB in the brain and its signaling is terminated through enzymatic hydrolysis.[2][3][4]

While monoacylglycerol lipase (MAGL) is responsible for the majority (≈85%) of 2-AG hydrolysis in the brain, ABHD6 and ABHD12 account for the remaining ≈4% and ≈9%, respectively.[3][5] The distinct subcellular localizations of these enzymes suggest they regulate different pools of 2-AG.[1][3] ABHD6, a transmembrane serine hydrolase, is primarily located on postsynaptic neurons, positioning it to finely tune 2-AG signaling at the synapse.[1][6][7]

Direct activation of cannabinoid receptors can lead to desensitization and potential for abuse.[5][8] Therefore, an alternative therapeutic strategy is to indirectly stimulate the ECS by inhibiting eCB degradation.[5][8] Inhibiting ABHD6 offers a more nuanced approach than targeting MAGL, potentially providing therapeutic benefits with a reduced risk profile.[9] this compound is a potent, selective, and orally bioavailable inhibitor of ABHD6 that serves as a valuable chemical probe for interrogating ABHD6 function in vivo.[7][10]

Core Biology of ABHD6

Function and Substrates

ABHD6 is a versatile enzyme that hydrolyzes several lipid substrates. Its primary and most studied function is the degradation of the endocannabinoid 2-AG into arachidonic acid and glycerol.[1][2] In vitro studies have shown its hydrolytic activity order to be 1-arachidonoylglycerol (1-AG) > 2-AG > 2-lauroyl-glycerol (2-LG).[2][7]

Beyond the ECS, ABHD6 is also a key regulator of other lipids. It is responsible for the hydrolysis of bis(monoacylglycero)phosphate (BMP), a phospholipid crucial for lipid sorting and degradation within late endosomes and lysosomes.[8][11] ABHD6 inhibition leads to increased circulating BMP levels.[8][11] It also plays a role in the metabolism of lysophosphatidylinositols (LPI) and other monoacylglycerols (MAGs).[7][8][12]

Cellular and Subcellular Localization

ABHD6 is ubiquitously expressed, with high enzymatic activity found in the brain (frontal cortex, hippocampus, striatum, cerebellum), liver, and adipose tissue.[5][7] At the subcellular level, ABHD6 is an integral membrane protein.[3][6] In the central nervous system, it is primarily expressed in the postsynaptic compartments of glutamatergic neurons, often co-localizing with microtubule-associated protein 2 (MAP2).[1][7] This postsynaptic localization is complementary to the predominantly presynaptic localization of MAGL, suggesting that ABHD6 specifically modulates the 2-AG pool generated in the postsynaptic neuron.[1][6][7]

Mechanism of Action of ABHD6 Inhibition

The therapeutic effects of ABHD6 inhibition are mediated through both eCB-dependent and eCB-independent pathways.[1][7]

Endocannabinoid-Dependent Signaling

The primary mechanism involves the modulation of 2-AG signaling. By blocking ABHD6, inhibitors like this compound prevent the degradation of 2-AG in the postsynaptic neuron. This leads to an accumulation of 2-AG, which then acts as a retrograde messenger, diffusing across the synapse to activate presynaptic CB1 receptors.[6][13] Activation of these Gi-coupled receptors inhibits the release of neurotransmitters, leading to both short-term (Depolarization-induced Suppression of Excitation/Inhibition, DSE/DSI) and long-term synaptic depression (LTD).[6][13] In immune cells, elevated 2-AG levels can activate CB2 receptors, mediating anti-inflammatory effects.[7]

Endocannabinoid-Independent Signaling

ABHD6 also influences neuronal function through mechanisms independent of cannabinoid receptors.[1][7]

-

AMPA Receptor Trafficking: ABHD6 interacts with AMPA-type glutamate receptors (AMPARs) and negatively regulates their transport to the postsynaptic membrane.[1][2] Inhibition of ABHD6 can, therefore, alter synaptic strength and plasticity by modulating AMPAR surface expression.[1]

-

GABA Receptor Modulation: ABHD6 inhibition can allosterically increase GABA-A receptor signaling, which contributes to its anticonvulsant effects. This provides a therapeutic advantage by enhancing endogenous inhibitory signaling without directly targeting the receptor's primary binding site, potentially reducing tolerance.[7]

-

Metabolic Regulation: In peripheral tissues, the effects of ABHD6 deletion on obesity and diabetes appear to be independent of eCB signaling, as levels in the liver, adipose tissue, and pancreas remain unchanged.[7] These effects are likely mediated by the accumulation of other MAGs or BMP.[7][11]

This compound: A Potent and Selective ABHD6 Inhibitor

This compound belongs to a class of irreversible piperidyl-1,2,3-triazole urea inhibitors developed to improve upon first-generation carbamate inhibitors.[10] It was designed for high potency, selectivity, and in vivo activity, including oral bioavailability.[7][10]

| Inhibitor | Class | Potency (IC50) | Selectivity | Key Features | Reference |

| This compound (11) | Piperidyl-1,2,3-Triazole Urea | Not specified in abstracts | High selectivity for ABHD6 over other brain and liver serine hydrolases (e.g., MAGL, FAAH). | Orally-bioavailable, brain-penetrant. | [10] |

| KT182 (24) | Piperidyl-1,2,3-Triazole Urea | Not specified in abstracts | High selectivity for ABHD6. | Brain-penetrant. | [7][10] |

| KT203 | Carbamate-based | Not specified in abstracts | High selectivity for ABHD6. | Peripherally-restricted. | [7] |

| WWL70 | Carbamate | ~70-85 nM | Good selectivity, but less than next-gen inhibitors. | First-generation inhibitor, used in initial functional studies. | [7][10][14] |

| JZP-430 (15) | 1,2,5-Thiadiazole Carbamate | 44 nM (human ABHD6) | >1000-fold vs MGL/FAAH. Negligible activity on ABHD12. | Irreversible mechanism. | [5][9] |

Therapeutic Potential of ABHD6 Inhibition

Pharmacological or genetic blockade of ABHD6 has shown therapeutic promise in a wide array of preclinical models.[9][15][16]

| Disease Area | Preclinical Model | Key Findings with ABHD6 Inhibition | Proposed Mechanism | References |

| Neuroinflammation / Neuroprotection | Traumatic Brain Injury (TBI), Experimental Autoimmune Encephalomyelitis (EAE) | Reduced microglial reactivity, decreased COX-2 expression, ameliorated clinical signs of EAE. | Increased 2-AG levels inhibit immune cell infiltration into the CNS. | [2][8][9][10] |

| Epilepsy | Pentylenetetrazol (PTZ)-induced and spontaneous seizure models | Antiepileptic/anticonvulsant effects; reduced seizure severity and duration. | 1. Increased 2-AG activates CB1R, suppressing excessive excitatory transmission. 2. Allosteric potentiation of GABA-A receptor signaling. | [2][7][9][17] |

| Metabolic Disorders | High-fat diet-induced obesity and steatosis models | Protection against obesity, non-alcoholic fatty liver disease, and type II diabetes. | Dampened hepatic lipogenesis, increased energy expenditure (eCB-independent). | [9][12][18] |

| Pain | Bone cancer pain, neuropathic pain models | Attenuation of mechanical hyperalgesia (analgesic effect). | Increased peripheral 2-AG levels activate CB2 receptors. | [9][19] |

Key Experimental Protocols

Validating the therapeutic potential of ABHD6 inhibitors like this compound involves a range of specialized experimental procedures.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample. For ABHD6 inhibitors, competitive ABPP is used to determine their engagement with ABHD6 and their cross-reactivity with other serine hydrolases.

Methodology:

-

Proteome Preparation: Mouse brain or cell line (e.g., Neuro2A) proteomes are prepared.[10]

-

Inhibitor Incubation: Proteomes are incubated with varying concentrations of the test inhibitor (e.g., this compound) for a set time (e.g., 1 hour).[10]

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like rhodamine or an alkyne for click chemistry) is added. The probe covalently binds to the active site of serine hydrolases that were not blocked by the test inhibitor.

-

Analysis:

-

Gel-Based: The proteome is separated by SDS-PAGE. Probe-labeled proteins are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band (e.g., ABHD6) indicates successful inhibition by the test compound.[10]

-

MS-Based: For broader selectivity profiling, the probe-labeled proteome is analyzed by mass spectrometry to identify all inhibited off-targets.[5]

-

Measurement of 2-AG Levels

To confirm that ABHD6 inhibition leads to an increase in its primary substrate, 2-AG levels are measured in tissues or cells.

Methodology:

-

Sample Collection: Following in vivo administration of the inhibitor (e.g., this compound) or vehicle, brain regions (e.g., amygdala, prefrontal cortex) are rapidly dissected and flash-frozen.[20]

-

Lipid Extraction: Lipids are extracted from the homogenized tissue using an organic solvent system (e.g., chloroform/methanol).

-

Quantification by LC-MS/MS: The extracted lipids are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-AG levels are quantified by comparing against a known amount of a deuterated internal standard.

-

Data Analysis: 2-AG levels in the inhibitor-treated group are compared to the vehicle-treated group to determine the magnitude of increase.[20]

Electrophysiology (Depolarization-induced Suppression of Excitation - DSE)

This technique is used to assess retrograde endocannabinoid signaling at synapses, a key functional outcome of elevated 2-AG levels.

Methodology:

-

Slice Preparation: Acute brain slices (e.g., from the amygdala or cortex) are prepared from mice.[20]

-

Whole-Cell Patch Clamp: A postsynaptic neuron is recorded in the whole-cell patch-clamp configuration. Spontaneous or evoked excitatory postsynaptic currents (EPSCs) are measured.

-

DSE Induction: The postsynaptic neuron is depolarized for a short period (e.g., 10 seconds). This rise in intracellular calcium triggers the on-demand synthesis of 2-AG.[20]

-

Measurement: The amplitude of EPSCs is measured immediately before and after the depolarization. A transient suppression of the EPSC amplitude following depolarization indicates functional retrograde 2-AG signaling via presynaptic CB1 receptors.[20]

-

Pharmacology: The experiment can be repeated in the presence of an ABHD6 inhibitor to see if it enhances or prolongs DSE, or with a CB1 antagonist (e.g., Rimonabant) to confirm the effect is CB1-dependent.[20]

In Vivo Preclinical Models

To assess the therapeutic potential of this compound, it is tested in animal models of specific diseases.

Methodology (Example: PTZ-induced Seizure Model):

-

Animal Dosing: Mice are administered this compound (orally or via IP injection) or vehicle at a predetermined time before seizure induction.[17]

-

Seizure Induction: A sub-convulsive dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is injected to induce acute seizures.[17]

-

Behavioral Scoring: Seizure severity is scored using a standardized scale (e.g., the Racine scale). The latency to the first seizure and the duration of seizures are recorded.[17]

-

EEG Recording (Optional): For more detailed analysis, electroencephalography (EEG) can be used to record brain electrical activity and quantify epileptiform discharges.[17]

-

Data Analysis: Seizure scores, latency, and duration are compared between the this compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy.[17]

Conclusion and Future Directions

ABHD6 has emerged as a compelling therapeutic target that sits at the intersection of endocannabinoid signaling, lipid metabolism, and synaptic regulation. Its strategic postsynaptic location allows for fine-tuning of 2-AG signaling, and its inhibition has demonstrated significant therapeutic potential across a spectrum of preclinical models, including epilepsy, neuroinflammation, pain, and metabolic syndrome.[1][9][15][16]

The development of potent, selective, and orally bioavailable inhibitors like this compound is a critical step in translating these preclinical findings into clinical applications.[10] Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Thoroughly characterizing the PK/PD relationship of inhibitors like this compound to optimize dosing regimens for sustained target engagement.[21][22][23]

-

Chronic Dosing Studies: Evaluating the long-term safety and efficacy of ABHD6 inhibition, including monitoring for potential receptor desensitization or off-target effects.

-

Biomarker Development: Identifying and validating biomarkers (e.g., plasma BMP levels) that can be used to monitor target engagement and therapeutic response in clinical trials.

-

Clinical Translation: Initiating carefully designed clinical trials in patient populations for which there is strong preclinical evidence, such as drug-resistant epilepsy or specific neuroinflammatory disorders.

References

- 1. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]

- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABHD6 - Wikipedia [en.wikipedia.org]

- 4. Endocannabinoid 2-Arachidonoylglycerol Suppresses LPS-Induced Inhibition of A-Type Potassium Channel Currents in Caudate Nucleus Neurons Through CB1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 16. researchgate.net [researchgate.net]

- 17. The anticonvulsant and neuroprotective effects of kir2.3 activation in PTZ-induced seizures and the kainic acid model of TLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Increasing 2-arachidonoyl glycerol signaling in the periphery attenuates mechanical hyperalgesia in a model of bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genetic Disruption of 2-Arachidonoylglycerol Synthesis Reveals a Key Role for Endocannabinoid Signaling in Anxiety Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Clinical Pharmacokinetics and Pharmacodynamics - Uppsala University [uu.se]

- 23. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Targeted Protein Degradation in Metabolic Syndrome Research

As a preliminary step, I have conducted a thorough search for information regarding "KT185" and its applications in metabolic syndrome research. The search encompassed inquiries into its mechanism of action, preclinical studies, and clinical trials.

Based on the executed searches, there is no publicly available scientific literature or clinical trial data that specifically mentions a compound designated as "this compound" in the context of metabolic syndrome research. The search results did, however, provide extensive information on the broader therapeutic strategy of Targeted Protein Degradation (TPD) as a promising avenue for treating metabolic diseases.[][2][3][4]

Therefore, this technical guide will proceed by focusing on the core principles of Targeted Protein Degradation and its potential applications in metabolic syndrome, as this appears to be the underlying area of interest. We will explore the mechanisms of action for key TPD technologies, their potential advantages over traditional therapeutic approaches, and the general experimental strategies employed in their development. While we cannot provide specific data or protocols for "this compound," this guide will serve as an in-depth resource for researchers, scientists, and drug development professionals interested in the application of TPD to metabolic disorders.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of Targeted Protein Degradation (TPD) as an emerging and powerful therapeutic modality for metabolic syndrome. We will delve into the core technologies within TPD, their mechanisms of action, and their potential to address the complex pathophysiology of metabolic diseases.

Introduction to Metabolic Syndrome and the Need for Novel Therapeutics

Metabolic syndrome is a constellation of interconnected metabolic disorders, including central obesity, insulin resistance, hypertension, and dyslipidemia (high triglycerides and low high-density lipoprotein cholesterol).[][5] These conditions significantly elevate the risk of developing type 2 diabetes mellitus and atherosclerotic cardiovascular disease.[5][6] The underlying pathophysiology is complex, involving intricate signaling pathways that regulate metabolism, inflammation, and cellular homeostasis.[5][7]

Traditional therapeutic approaches for metabolic syndrome primarily focus on inhibiting the function of specific proteins with small molecule inhibitors.[2] However, these strategies can be limited by challenges such as the "undruggable" nature of many potential protein targets that lack well-defined binding pockets, as well as the development of drug resistance.[2][4] This highlights the urgent need for innovative therapeutic strategies that can overcome these limitations.

Targeted Protein Degradation (TPD): A New Therapeutic Paradigm

Targeted Protein Degradation (TPD) represents a revolutionary therapeutic strategy that, instead of merely inhibiting a target protein's function, co-opts the cell's own natural protein disposal machinery to selectively eliminate disease-causing proteins.[2][3] This approach offers several potential advantages over traditional inhibition, including the ability to target proteins previously considered "undruggable" and the potential for more profound and durable therapeutic effects.[3][4]

The primary cellular machinery harnessed by most TPD technologies is the Ubiquitin-Proteasome System (UPS) . The UPS is a tightly regulated process responsible for the degradation of most intracellular proteins. It involves the tagging of substrate proteins with a chain of ubiquitin molecules, which marks them for destruction by the proteasome, a large protein complex that acts as the cell's "garbage disposal."

Core TPD Technologies: PROTACs and Molecular Glues

The two most prominent TPD technologies are Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker.[2] One ligand is designed to bind to a specific Protein of Interest (POI) —the disease-causing protein to be degraded. The other ligand binds to an E3 ubiquitin ligase , a key component of the UPS that facilitates the transfer of ubiquitin to target proteins.

By simultaneously binding to both the POI and an E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex.[2] This proximity enables the E3 ligase to ubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. A key feature of PROTACs is their catalytic mode of action; after the POI is degraded, the PROTAC is released and can go on to induce the degradation of another POI molecule.[2]

Caption: General mechanism of PROTAC-mediated protein degradation.

Molecular Glues

Molecular glues are small molecules that induce an interaction between an E3 ligase and a target protein that would not normally interact. Unlike the deliberate design of PROTACs, molecular glues have often been discovered serendipitously. They act by altering the surface of the E3 ligase or the target protein, creating a new binding interface that leads to the ubiquitination and subsequent degradation of the target protein.

Potential Applications of TPD in Metabolic Syndrome

The ability of TPD to target a wide range of proteins, including those without active sites for inhibition, makes it a particularly attractive strategy for the complex and multifaceted nature of metabolic syndrome. Potential targets for TPD in metabolic syndrome could include:

-

Enzymes involved in lipid and glucose metabolism: Degrading key enzymes could provide a more potent and sustained metabolic effect than inhibition.

-

Scaffolding proteins in signaling pathways: Many signaling pathways central to metabolic dysregulation are controlled by scaffolding proteins that are difficult to target with inhibitors.

-

Pro-inflammatory proteins: Chronic low-grade inflammation is a key feature of metabolic syndrome. Targeting key inflammatory mediators for degradation could be beneficial.

Experimental Protocols for TPD Development

While specific protocols for "this compound" are unavailable, the general workflow for developing a TPD-based therapeutic for metabolic syndrome would involve the following key stages:

Target Identification and Validation

-

Objective: To identify and validate a protein target whose degradation is likely to have a therapeutic benefit in metabolic syndrome.

-

Methods:

-

Genetic screening (e.g., CRISPR-Cas9) to identify genes whose knockout phenocopies the desired therapeutic effect.

-

Proteomic analysis of disease models to identify aberrantly expressed or modified proteins.

-

Literature review and pathway analysis to pinpoint key nodes in metabolic and inflammatory pathways.

-

Degrader Design and Synthesis

-

Objective: To design and synthesize PROTACs or screen for molecular glues that can effectively induce the degradation of the target protein.

-

Methods:

-

For PROTACs:

-

Identification of a suitable ligand for the target protein.

-

Identification of a ligand for a relevant E3 ligase (e.g., VHL, CRBN).

-

Computational modeling and medicinal chemistry to design and synthesize a library of PROTACs with varying linkers.

-

-

For Molecular Glues:

-

High-throughput screening of compound libraries to identify molecules that induce the degradation of the target protein.

-

-

In Vitro Characterization

-

Objective: To evaluate the potency, selectivity, and mechanism of action of the synthesized degraders.

-

Methods:

-

Western Blotting: To quantify the reduction in the target protein levels in cultured cells.

-

Mass Spectrometry-based Proteomics: To assess the selectivity of the degrader across the entire proteome.

-

Ternary Complex Formation Assays: (e.g., AlphaLISA, Surface Plasmon Resonance) to confirm that the degrader induces the formation of the POI-degrader-E3 ligase complex.

-

Ubiquitination Assays: To demonstrate that the degrader induces the ubiquitination of the target protein.

-

In Vivo Preclinical Evaluation

-

Objective: To assess the efficacy, pharmacokinetics, and safety of the lead degrader in animal models of metabolic syndrome.

-

Methods:

-

Animal Models: Use of relevant animal models such as diet-induced obese mice, db/db mice, or ob/ob mice.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To determine the dosing regimen and to correlate drug exposure with target protein degradation and physiological effects.

-

Efficacy Studies: To evaluate the effects of the degrader on key metabolic parameters (e.g., body weight, glucose tolerance, insulin sensitivity, lipid profiles, markers of inflammation and fibrosis).

-

Toxicology Studies: To assess the safety profile of the lead candidate.

-

References

- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancing targeted protein degradation for metabolic diseases therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]